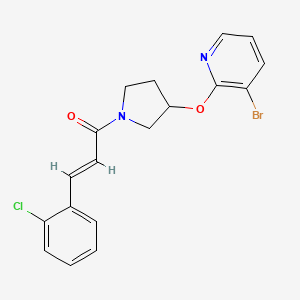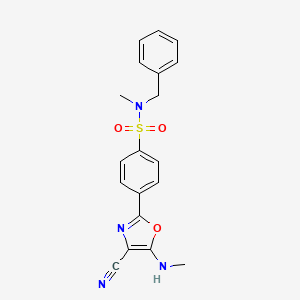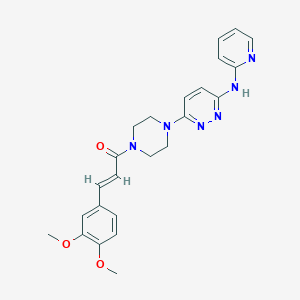
(E)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16BrClN2O2 and its molecular weight is 407.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound and its derivatives have been utilized in various synthesis protocols, highlighting their adaptability in chemical reactions. For instance, enaminones like (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one have been synthesized through a one-pot synthesis method, offering a straightforward and efficient route for their production. The process benefits from the absence of intermediate separation and the need for column purification, leading to quantitative yields (Barakat et al., 2020). Similarly, derivatives have been created using substrates like 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, leading to novel cyanopyridine derivatives with significant antibacterial activity (Bogdanowicz et al., 2013).
Antimicrobial Activity
Compounds related to (E)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one have shown promising results in antimicrobial studies. For example, derivatives synthesized from 2-(1,3-bis(pyrrolidin-1-yl)allylidene)malononitrile showed effective antimicrobial activity, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL against a range of bacteria (Bogdanowicz et al., 2013). Another set of compounds, (E)-1-aryl-3-[2-(pyrrolidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, were efficiently prepared and exhibited good antimicrobial activity against bacterial and fungal strains, showing the potential of such compounds in combating infections (Ashok et al., 2014).
Molecular Interaction and Cytotoxicity Studies
The molecular interactions and cytotoxicity of related complexes have been extensively studied. For instance, a series of rhenium(I) complexes with ligands similar in structure to this compound were synthesized and characterized. These complexes exhibited groove mode binding with DNA, suggesting potential in DNA interaction studies and pharmacological applications. Additionally, some complexes displayed potent cytotoxic nature against cancer cell lines, indicating their use in cancer research and therapy (Varma et al., 2020).
Propiedades
IUPAC Name |
(E)-1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c19-15-5-3-10-21-18(15)24-14-9-11-22(12-14)17(23)8-7-13-4-1-2-6-16(13)20/h1-8,10,14H,9,11-12H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDZZZVLIKYJOI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B2474491.png)
![Acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enoyl]amino]acetate](/img/structure/B2474492.png)


![[1-(1-methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![ethyl 4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2474505.png)
![4-Chlorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B2474506.png)
![2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone](/img/structure/B2474507.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2474510.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2474512.png)
